molecular formula C26H22N2O3 B2572630 chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3

chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole

Cat. No.: B2572630
CAS No.: 1164512-30-4
M. Wt: 410.473
InChI Key: QHOFUTURFHYTTR-UHFFFAOYSA-N
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Description

Chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole (CAS: 1164512-30-4, molecular formula: C₂₆H₂₂N₂O₃, molecular weight: 410.47) is a complex spirocyclic compound featuring fused chroman, pyrrolidine, and oxindole moieties. Its structure includes two spirojunctions: one at the 3'-position of the chroman-4'-one ring and another at the 2-position of the pyrrolidine ring, with a phenyl substituent at the 4-position of the pyrrolidine (Figure 1).

Properties

InChI

InChI=1S/C26H22N2O3/c1-28-15-20(17-9-3-2-4-10-17)25(16-31-22-14-8-5-11-18(22)23(25)29)26(28)19-12-6-7-13-21(19)27-24(26)30/h2-14,20H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOFUTURFHYTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman-4-one core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the formation of the spiro-pyrrolidine ring, which can be synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. Finally, the oxindole moiety is introduced through a condensation reaction with isatin derivatives under controlled conditions.

Industrial Production Methods

Industrial production of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Scale-up processes may also include continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs

Scientific Research Applications

Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Due to its unique structure, it exhibits potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of its targets. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
This compound Phenyl (4-position) C₂₆H₂₂N₂O₃ 410.47 Not reported Chromanone, oxindole, spiro
4h 3-Nitrophenyl C₃₁H₂₈N₄O₅ 560.58 185–186 Nitro, oxindole, spiro
4k 4-Chlorophenyl C₃₁H₂₇ClN₃O₃ 545.01 169–170 Chloro, oxindole, spiro
5k 4-Chlorophenyl (dual substitution) C₃₄H₂₇Cl₂N₃O₂ 580.50 154–155 Chloro, oxindole, spiro
6e Ethyl, cyano, benzyl C₂₃H₂₂ClN₃O₃ 423.89 191–192 Cyano, ester, spiro
Bromophenyl analog 2-Bromophenyl C₂₆H₂₁BrN₂O₃ 489.36 Not reported Bromo, oxindole, spiro

Key Observations :

  • Substituent polarity influences melting points. Chloro- and nitro-substituted derivatives (e.g., 4k, 4h) exhibit higher melting points (169–186°C) compared to the bromophenyl analog (<200°C) .
  • Dual aryl substitution (e.g., 5k) reduces symmetry and may lower melting points (154–155°C) .

Table 2: Reaction Yields and Conditions

Compound Starting Materials Catalyst/Solvent Yield (%) Reference
4c 3,5-Bis[(E)-arylmethylidene]pyridinone, isatin, sarcosine Methanol, reflux 86
4d Same as above Methanol, reflux 91
Analog 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione DMAP/ethanol 75–91

Key Observations :

  • Methanol reflux with sarcosine/isatin provides higher yields (86–91%) compared to DMAP/ethanol systems (75–91%) .
  • Substituent electronic effects (e.g., electron-withdrawing groups like nitro) may slow reaction kinetics but improve crystallinity .

Spectroscopic and Crystallographic Characterization

All compounds are characterized via IR, NMR (¹H and ¹³C), and mass spectrometry. For example:

  • IR : Oxindole carbonyl stretches appear at ~1705 cm⁻¹, while NH stretches range from 3179–3410 cm⁻¹ .
  • NMR : Spiro carbons resonate at δC 48–76 ppm, and aryl protons appear as multiplet signals at δH 6.6–8.5 ppm .
  • Crystallography : Software like SHELXL and ORTEP-III are used for structural refinement .

Biological Activity

Chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological effects, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C26H21ClN2O3
CAS Number: 1164457-72-0
Molar Mass: 444.91 g/mol

The compound features a unique spiro structure that combines chromanone and oxindole moieties, which are known for their diverse biological activities. The presence of the pyrrolidine ring further enhances its potential pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chroman derivatives, including chroman-4'-one-3'-spiro compounds. A significant investigation focused on various flavanone/chromanone derivatives demonstrated promising antiproliferative activity against colon cancer cell lines. The study reported IC50 values ranging from 10 to 30 μM , indicating effective cytotoxicity against cancer cells through mechanisms such as oxidative stress induction and apoptosis .

Table 1: Anticancer Activity of Chroman Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 110Induction of ROS, apoptosis
Compound 220Autophagy induction
Compound 330DNA damage via oxidative stress

The pro-apoptotic potential of these compounds was linked to their ability to alter mitochondrial membrane potential, suggesting that they activate programmed cell death pathways . The generation of reactive oxygen species (ROS) was identified as a critical factor in their cytotoxic effects.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
PCH-131.125Proteus mirabilis
PCH-238.12Staphylococcus aureus

The biological activity of chroman derivatives is attributed to several mechanisms:

  • Oxidative Stress Induction: Increased ROS levels lead to cellular damage and apoptosis.
  • Mitochondrial Dysfunction: Alterations in mitochondrial membrane potential trigger cell death pathways.
  • DNA Damage: Compounds induce genotoxic effects that compromise cellular integrity.

Case Studies

A notable case study involved the evaluation of chroman derivatives in various cancer models. Researchers found that specific substitutions on the phenolic rings significantly influenced the antiproliferative efficacy. For instance, derivatives lacking certain substituents exhibited enhanced cytotoxicity compared to those with bulky groups .

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